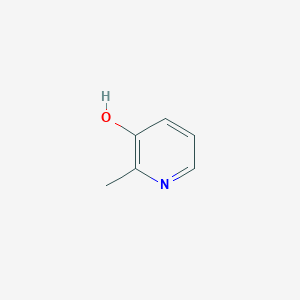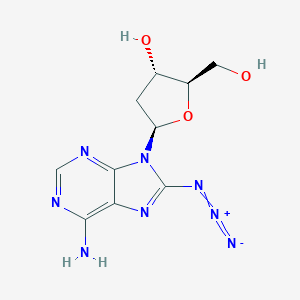
3-羟基-2-甲基吡啶
概述
描述
3-羟基-2-甲基吡啶是一种杂环有机化合物,分子式为C6H7NO。它是吡啶的衍生物,因其在合成多种药物和农药中的中间体作用而闻名。 该化合物也是维生素B6的衍生物,突出了其生物学意义 .
科学研究应用
3-羟基-2-甲基吡啶在科学研究中具有广泛的应用范围:
化学: 它被用作合成嘧啶和其他杂环化合物的砌块.
生物学: 作为维生素B6的衍生物,它在各种酶促反应和代谢途径中发挥作用。
工业: 它用于生产农药和其他工业化学品。
5. 作用机理
3-羟基-2-甲基吡啶的作用机理涉及它与生物系统中的各种酶和受体的相互作用。作为维生素B6的衍生物,它参与氨基酸和神经递质的代谢。 该化合物作为几种酶的辅因子,促进官能团的转移和反应中间体的稳定 .
类似化合物:
- 2-甲基-3-羟基吡啶
- 3-羟基-2-碘-6-甲基吡啶
- 5-羟基-2-甲基吡啶
独特性: 3-羟基-2-甲基吡啶由于其在吡啶环上的特定取代模式而具有独特性,赋予其独特的化学和生物学特性。它作为维生素B6衍生物的作用进一步增强了它在生物系统中的重要性。
作用机制
Target of Action
The primary target of 3-Hydroxy-2-methylpyridine, also known as 2-Methylpyridin-3-ol, is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
3-Hydroxy-2-methylpyridine interacts with its target enzyme, catalyzing a chemical reaction. The substrates of this enzyme are 3-hydroxy-2-methylpyridine-5-carboxylate, NADH, NADPH, H+, and O2, whereas its products are 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Biochemical Pathways
3-Hydroxy-2-methylpyridine participates in the vitamin B6 metabolism . It is converted into pyridoxal phosphate, which is a coenzyme for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Pharmacokinetics
It is known that the compound is involved in enzymatic reactions, suggesting that it is metabolized in the body .
Result of Action
The action of 3-Hydroxy-2-methylpyridine results in the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . These products play crucial roles in various biochemical processes, including energy production and the regulation of cellular redox state.
Action Environment
The action of 3-Hydroxy-2-methylpyridine is influenced by various environmental factors. For instance, the presence of cofactors such as FAD is necessary for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase to function . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound.
生化分析
Biochemical Properties
3-Hydroxy-2-methylpyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate .
Molecular Mechanism
The molecular mechanism of 3-Hydroxy-2-methylpyridine involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-2-methylpyridine vary with different dosages in animal models
Metabolic Pathways
3-Hydroxy-2-methylpyridine is involved in the Vitamin B6 metabolism pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 3-羟基-2-甲基吡啶可以通过多种方法合成。一种常见的方法包括在甲醇中使2-乙酰呋喃与氨反应。将反应混合物在高温消化罐中加热至170°C,持续16小时。反应结束后,过滤混合物,用活性炭脱色,然后除去溶剂以获得灰色固体。 然后从50%的乙醇-水混合物中重结晶该固体,得到纯的3-羟基-2-甲基吡啶 .
工业生产方法: 3-羟基-2-甲基吡啶的工业生产通常遵循类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和纯度。工业过程还涉及严格的质量控制措施,以确保最终产品的稳定性。
化学反应分析
反应类型: 3-羟基-2-甲基吡啶会经历各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂在酸性或碱性条件下氧化。
还原: 可以使用硼氢化钠或氢化铝锂等试剂进行还原。
主要产物: 这些反应形成的主要产物包括各种取代吡啶,可进一步用于合成更复杂的分子。
相似化合物的比较
- 2-Methyl-3-hydroxypyridine
- 3-Hydroxy-2-iodo-6-methylpyridine
- 5-Hydroxy-2-methylpyridine
Uniqueness: 3-Hydroxy-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its role as a vitamin B6 derivative further enhances its significance in biological systems.
属性
IUPAC Name |
2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRRZGQRFFFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149907 | |
| Record name | 2-Methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-25-1 | |
| Record name | 3-Hydroxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyridin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPYRIDIN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365FJ23A8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-hydroxy-2-methylpyridine?
A1: The molecular formula of 3-hydroxy-2-methylpyridine is C6H7NO, and its molecular weight is 109.13 g/mol. [, , ]
Q2: Are there any available spectroscopic data for this compound?
A2: Yes, researchers have extensively studied the spectroscopic characteristics of 3-hydroxy-2-methylpyridine using techniques like Fourier transform infrared (FTIR), FT-Raman (FTR), and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide valuable insights into the vibrational modes, structural features, and electronic properties of the molecule. [, ]
Q3: Does 3-hydroxy-2-methylpyridine exhibit any catalytic properties?
A3: While 3-hydroxy-2-methylpyridine itself is not recognized for its catalytic properties, it serves as a building block for synthesizing various ligands used in metal complexes. These complexes demonstrate promising catalytic activities, particularly in reactions like catechol oxidation and sulfide ion sensing. [, ]
Q4: Can you elaborate on the application of 3-hydroxy-2-methylpyridine-based metal complexes in catalysis?
A4: Researchers have synthesized copper(II) complexes with Schiff base ligands derived from 3-hydroxy-2-methylpyridine. These complexes exhibit notable catalytic activity in the aerial oxidation of 3,5-ditertiarybutylcatechol (DTBC) to its corresponding quinone (DTBQ), mimicking the activity of catecholase enzymes. [, ]
Q5: How do structural modifications of 3-hydroxy-2-methylpyridine affect its activity?
A5: Introducing substituents or modifying the core structure of 3-hydroxy-2-methylpyridine significantly impacts its chemical properties and biological activities. For instance, incorporating electron-donating or -withdrawing groups can modulate the molecule's electron density, affecting its coordination behavior with metal ions and influencing the catalytic properties of the resulting complexes. [, ]
Q6: Are there specific examples of structural modifications and their effects on biological activity?
A6: Studies have shown that incorporating 3-hydroxy-2-methylpyridine into Schiff base ligands with different substituents can significantly alter the DNA-binding affinity and catecholase activity of the resulting copper(II) complexes. [] Additionally, attaching an adamantyl group to the molecule has led to the development of potentially bioactive compounds. []
Q7: What analytical techniques are commonly employed to characterize and quantify 3-hydroxy-2-methylpyridine?
A7: Various analytical methods are used to study 3-hydroxy-2-methylpyridine, including:* Spectroscopy: FTIR, FT-Raman, and NMR spectroscopy help elucidate the molecule's structure and properties. [, ]* Chromatography: High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), enables separation, identification, and quantification of 3-hydroxy-2-methylpyridine and its derivatives in complex mixtures. [, ]* Electrochemical Techniques: Cyclic voltammetry is useful for studying the redox behavior of 3-hydroxy-2-methylpyridine-based metal complexes. []
Q8: Is there any information available on the environmental impact and degradation of 3-hydroxy-2-methylpyridine?
A8: While 3-hydroxy-2-methylpyridine has been detected in environmental samples like ambient air particulate matter (PM10), particularly in industrial and urban areas, [] limited data are available regarding its specific ecotoxicological effects and degradation pathways. Further research is needed to fully assess its environmental impact and develop appropriate mitigation strategies.
Q9: What are some of the key milestones in the research of 3-hydroxy-2-methylpyridine?
A9: Research on 3-hydroxy-2-methylpyridine spans diverse fields, with milestones including:* Early synthesis and characterization: Initial studies focused on the synthesis, isolation, and spectroscopic characterization of the molecule. []* Discovery of its presence in biological systems: Researchers identified 3-hydroxy-2-methylpyridine as a metabolite of Vitamin B6, expanding its relevance to biological processes. [, ] * Exploration of its coordination chemistry: Investigations into the coordination behavior of 3-hydroxy-2-methylpyridine with various metal ions led to the development of metal complexes with interesting catalytic properties. [, ] * Application in materials science: Incorporation of 3-hydroxy-2-methylpyridine into sensors and other materials has demonstrated its potential in diverse applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione](/img/structure/B140831.png)









![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
